molecular formula C7H12N2O B8651610 2-butyl-3,5-dihydro-4H-imidazol-4-one

2-butyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B8651610
M. Wt: 140.18 g/mol
InChI Key: BNNOTXZTUYAFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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properties

Product Name

2-butyl-3,5-dihydro-4H-imidazol-4-one

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-butyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h2-5H2,1H3,(H,8,9,10)

InChI Key

BNNOTXZTUYAFBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NCC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

31.71 g (0.25 mol) of glycine methyl ester hydrochloride was added to a solution of 10.1 g (0.25 mol) of sodium hydroxide in methanol at 0° C. After 15 minutes, 126.5 g of a 22.8 percent solution of pentanimidic acid methyl ester in chlorobenzene was instilled for 5 minutes to a white suspension. The light yellow suspension was stirred for 4 hours at room temperature and diluted with chlorobenzene (100 ml). The methanol was distilled off at a temperature of 26° C. and a pressure of 30 to 50 mbar, and the orange suspension was diluted with methylene chloride (100 ml) and then filtered. After removal of the solvent from the filtrate, 34.08 g (97 percent) of the title compound (content >95 percent, according to GC and 1H-NMR) was obtained.
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31.71 g
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10.1 g
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Synthesis routes and methods II

Procedure details

2-n-Butyl-2-imidazolin-5-one (9.81 g, 70 mmol) was added to a solution of phosphoroxychloride (26.83 g, 175 mmol) in chlorobenzene (50 ml) at room temperature. The orange suspension was heated to 100° C. within 5 minutes, and then N,N-dimethylformamide (12.79 g, 175 mmol) was added within 3 minutes. The black mixture was kept for 2 hours at 100° C., cooled to 40° C. and poured on water (84 ml). After addition of ethyl acetate (42 ml), the mixture was stirred for 15 minutes at 26° to 28° C. and then adjusted to pH 7 by addition of 30 percent sodium hydroxide solution (67 ml). The phases were separated, and the aqueous phase was extracted twice with 70 ml of ethyl acetate each. The combined organic phases were dried (MgSO4), filtered and concentrated by evaporation on a Rotavapor. The title compound was obtained in a yield of 8.31 g (64 percent) relative to the 2-n-butyl-2-imidazolin-5-one.
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9.81 g
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26.83 g
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50 mL
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12.79 g
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67 mL
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42 mL
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